

Spectroscopic Profile of Pheniramine Maleate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Pheniramine Maleate**, a first-generation antihistamine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of **Pheniramine Maleate** in research and pharmaceutical development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **Pheniramine Maleate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not fully available in search results			



A representative ¹H-NMR spectrum was found, but a detailed table of chemical shifts, multiplicities, integration, and assignments is not available in the provided search results. The spectrum from TCI Chemicals shows peaks in the aromatic, aliphatic, and methyl regions, consistent with the structure of pheniramine.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Specific ¹³C NMR chemical shift data for **Pheniramine Maleate** was not found in the provided search results.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
~3000-2850	C-H stretching (aliphatic)
~1700	C=O stretching (from Maleate)
~1600, ~1480	C=C stretching (aromatic rings)
~1200-1000	C-N stretching
~750-700	Aromatic C-H bending

Note: This is a generalized interpretation based on the functional groups present in **Pheniramine Maleate**. A detailed, high-resolution spectrum with specific peak assignments was not available in the search results. Some data for the related compound Chlor**pheniramine Maleate** suggests peaks around 1700 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1600 cm⁻¹ (C=C), and in the C-H stretching and bending regions.[2][3]

Mass Spectrometry (MS)



m/z	Interpretation
241.17	[M+H] ⁺ (protonated molecule of Pheniramine free base)
196.11	Fragment ion
168.08	Fragment ion
167.07	Fragment ion

The mass spectrometry data corresponds to the pheniramine free base ($C_{16}H_{20}N_2$), which has a molecular weight of 240.34 g/mol . The data presented is from LC-MS analysis.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of pharmaceutical compounds.[5][6] [7][8][9]

NMR Spectroscopy

Sample Preparation: A few milligrams of **Pheniramine Maleate** are dissolved in approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).[6] The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.



• Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: TMS at 0 ppm or the solvent carbon signal.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of finely ground Pheniramine Maleate powder is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the KBr pellet (without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)



Sample Preparation: The **Pheniramine Maleate** salt is typically converted to its free base form by dissolving it in an alkaline solution and extracting it with an organic solvent (e.g., hexane-n-amyl alcohol).[11] The organic extract is then concentrated and, if necessary, derivatized before injection into the GC-MS system.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250-280 °C.
- Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100 °C and ramping up to 280 °C.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Scan Mode: Full scan mode to obtain the mass spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a pharmaceutical compound like **Pheniramine Maleate**.



Sample Preparation Pheniramine Maleate Sample Extraction and/ Dissolution in Grinding and **Deuterated Solvent KBr Pellet Formation** or Derivatization Spectroscopic Measurement **NMR** Spectrometer FT-IR Spectrometer GC-MS System Data Processing and Interpretation ¹H and ¹³C NMR Spectra IR Spectrum **Mass Spectrum**

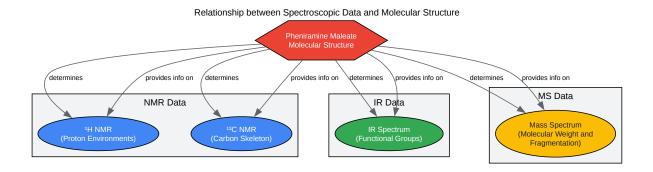
General Workflow for Spectroscopic Analysis

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Structure Elucidation and Characterization

Caption: A flowchart illustrating the major steps in the spectroscopic analysis of a pharmaceutical compound.





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Caption: A diagram showing the relationship between the molecular structure and the information obtained from different spectroscopic techniques.

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